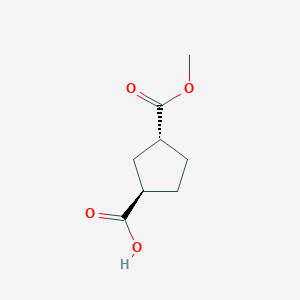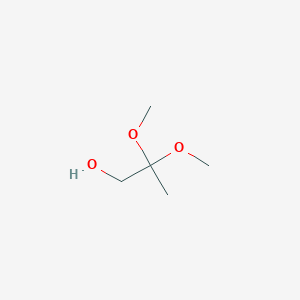
1-Propanol, 2,2-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,2-dimethoxy- is an organic compound with the molecular formula C5H12O3. It is a colorless liquid that is often used as a reagent in organic synthesis. This compound is known for its ability to act as a water scavenger in water-sensitive reactions and is commonly used in the preparation of acetonides and other derivatives.
Preparation Methods
1-Propanol, 2,2-dimethoxy- can be synthesized through the condensation of acetone and methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Acetone and methanol
Catalyst: Acid (e.g., sulfuric acid)
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.
Industrial Production: In industrial settings, the crude product is often purified through extractive distillation and redistillation to achieve high purity levels
Chemical Reactions Analysis
1-Propanol, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions: Acid catalysts are commonly used in these reactions. .
Scientific Research Applications
1-Propanol, 2,2-dimethoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of acetonides and other derivatives.
Biology: It is used in the dehydration of animal tissue in histology.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various chemicals and as a water scavenger in water-sensitive reactions
Mechanism of Action
The mechanism of action of 1-Propanol, 2,2-dimethoxy- involves its ability to act as a water scavenger. Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol. This property is utilized in various chemical processes to remove water and drive reactions to completion .
Comparison with Similar Compounds
1-Propanol, 2,2-dimethoxy- can be compared with other similar compounds such as:
2,2-Dimethoxypropane: Similar in structure and used for similar applications, but differs in the position of the methoxy groups.
2-Methyl-1-propanol: Used in various industries due to its lower cost and unique properties.
1-Propanol and 2-Propanol: Both are isomers of the same chemical formula C3H8O, but differ in their structural arrangement and applications
Properties
IUPAC Name |
2,2-dimethoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(4-6,7-2)8-3/h6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUWNQSMXVTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467577 |
Source


|
| Record name | 1-Propanol, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99547-44-1 |
Source


|
| Record name | 1-Propanol, 2,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

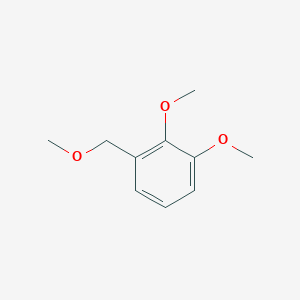
![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)
![6-fluoro-N-phenylbicyclo[4.1.1]octane-1-carboxamide](/img/structure/B13450000.png)
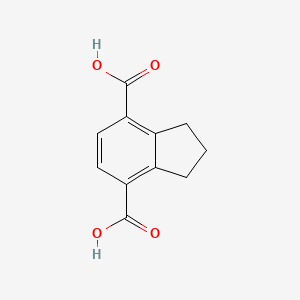
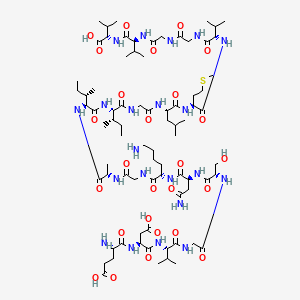
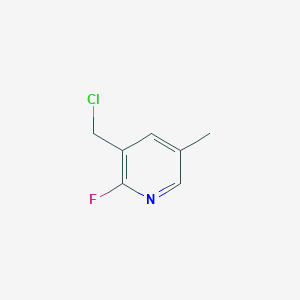
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
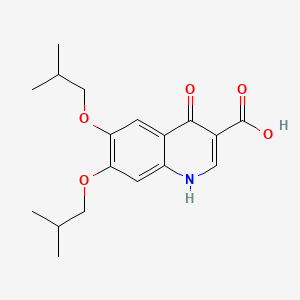

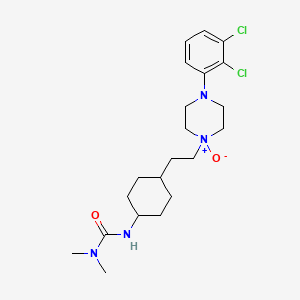
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
